Pyrophosphoric acid

Description

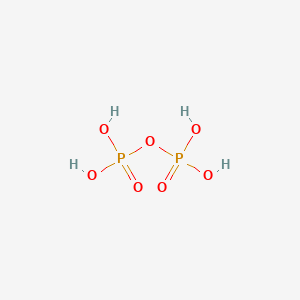

Pyrophosphoric acid (H₄P₂O₇) is a tetraprotic acid formed by the condensation of two orthophosphoric acid (H₃PO₄) molecules, releasing one water molecule. It is a key intermediate in phosphate chemistry, characterized by a linear structure with two phosphate groups connected by an oxygen bridge . Industrially, it is used in electroplating to regulate pH and as a catalyst in polymer composites . In biochemical systems, it is integral to adenosine triphosphate (ATP), where hydrolysis of its pyrophosphate moiety drives energy transfer . This compound is synthesized via dehydration of orthophosphoric acid at ~160°C, though the product typically contains mixtures of ortho-, pyro-, and polyphosphoric acids .

Structure

3D Structure

Properties

IUPAC Name |

phosphono dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKVPWEQAFLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075035 | |

| Record name | Diphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] Light yellow hygroscopic solid; [Acros Organics MSDS], Solid | |

| Record name | Pyrophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2466-09-3, 33943-49-6, 14000-31-8 | |

| Record name | Pyrophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC289196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E862E7GRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | Pyrophosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

Pyrophosphoric acid (H₄P₂O₇) is an inorganic compound that has garnered attention for its biological activities, particularly in the context of bone metabolism and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound functions primarily as an inhibitor of bone resorption. It exerts its effects through the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical in the mevalonate pathway, which is essential for osteoclast function and bone remodeling. The inhibition of FPPS by pyrophosphate leads to decreased osteoclast activity, thereby stabilizing bone mineral density and potentially preventing conditions such as osteoporosis.

Key Functions

- Inhibition of Osteoclasts : Pyrophosphate inhibits osteoclastic activity by interfering with the mevalonate pathway, similar to bisphosphonates (BPs), which are commonly used in treating bone diseases .

- Stabilization of Bone Mineral : Studies have shown that pyrophosphate can stabilize hydroxyapatite, the mineral component of bone, thus reducing the risk of fractures associated with bone loss .

Case Studies and Clinical Applications

- Bone Health : Herbert Fleisch's pioneering work in the late 1950s demonstrated that pyrophosphate could inhibit the dissolution of hydroxyapatite in buffered solutions, suggesting a protective role against bone fragility. His studies indicated that while orally administered pyrophosphate salts had limited efficacy due to rapid hydrolysis, non-hydrolyzable analogues like bisphosphonates were developed based on these findings .

- Radiopharmaceuticals : this compound is utilized in radiopharmaceuticals for visualizing bone abnormalities. Its ability to bind to bone tissue allows for effective imaging in diagnosing conditions such as metastatic disease and arthritis .

- Inflammatory Response Modulation : Recent studies indicate that pyrophosphate may also play a role in modulating inflammatory responses, although specific mechanisms remain under investigation .

Data Tables

| Study | Focus Area | Findings |

|---|---|---|

| Fleisch (1950s) | Bone Resorption | Inhibition of hydroxyapatite dissolution by pyrophosphate. |

| Radiopharmaceutical Use | Imaging | Effective for visualizing bone abnormalities due to high affinity for bone tissue. |

| Recent Research | Inflammation | Potential modulation of inflammatory responses; further studies needed. |

Scientific Research Applications

Chemical and Industrial Applications

Catalysis and Reaction Medium

- Esterification Reactions : Pyrophosphoric acid serves as a catalyst in the esterification process, which is crucial for producing various esters used in paints, coatings, and adhesives. Its ability to facilitate these reactions makes it valuable in the chemical manufacturing sector .

- Electrolyte in Fuel Cells : The compound is utilized as an electrolyte in fuel cells, enhancing their efficiency and performance. Its unique properties allow for effective ion transport, which is essential for energy conversion processes .

Surface Modification

- Calcium Hydroxyapatite : this compound modifies the surface of calcium hydroxyapatite to improve its functionality. This application is particularly relevant in biomedical fields for bone repair and dental applications .

- Activated Carbon Production : It acts as a chemical activator in the preparation of activated carbon from leather waste, promoting the development of porous structures necessary for adsorption processes .

Biomedical Applications

Biosensors

- Nitric Oxide Detection : this compound cobalt nano materials have been developed for use in electrochemical sensors that detect nitric oxide (NO) levels in biological systems. These sensors demonstrate low detection limits and high selectivity, making them suitable for real-time monitoring of cellular activities .

Dental Products

- Tin(II) Pyrophosphate : This derivative of this compound is incorporated into dental care products like toothpaste due to its effectiveness in preventing dental caries .

Research Applications

Phosphorus Oxoacids Studies

- Recent studies have explored the synthesis and characterization of phosphorus oxoacids, including this compound. Techniques such as time-of-flight secondary ion mass spectrometry (TOF-SIMS) have been employed to analyze these compounds, providing insights into their formation pathways and properties .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Industry | Catalyst in esterification | Enhances reaction rates and yields |

| Energy Sector | Electrolyte in fuel cells | Improves energy conversion efficiency |

| Biomedical Engineering | Surface modification of hydroxyapatite | Increases biocompatibility |

| Environmental Science | Activated carbon production | Utilizes waste materials effectively |

| Dental Care | Ingredient in caries-preventing toothpaste | Reduces incidence of cavities |

Case Study 1: Nitric Oxide Electrochemical Sensor

A study demonstrated the application of this compound cobalt nano materials in developing a sensor for real-time detection of nitric oxide. The sensor exhibited excellent stability and selectivity, making it a promising tool for monitoring physiological processes related to NO signaling in various biological systems .

Case Study 2: Activated Carbon from Leather Waste

Research on using this compound as an activator for producing activated carbon from leather waste highlighted its effectiveness in enhancing porosity and adsorption capacity. This application not only contributes to waste management but also provides a sustainable source of activated carbon for environmental applications .

Chemical Reactions Analysis

Hydrolysis Reactions

Pyrophosphoric acid hydrolyzes in water to yield orthophosphoric acid (H₃PO₄):

-

Kinetics :

Table 1: Hydrolysis Conditions and Rates

| Temperature (°C) | Rate Constant (s⁻¹) | Half-Life | Source |

|---|---|---|---|

| 25 | ~16 hours | ||

| 80 | ~3 minutes |

Acid-Base Dissociation

As a tetraprotic acid, H₄P₂O₇ undergoes stepwise deprotonation:

Table 2: Comparison with Phosphoric Acid (H₃PO₄)

| Acid | pKa₁ | pKa₂ | pKa₃ | pKa₄ |

|---|---|---|---|---|

| Pyrophosphoric | 0.85 | 1.96 | 6.60 | 9.41 |

| Orthophosphoric | 2.14 | 7.20 | 12.37 | – |

Thermal Decomposition

At elevated temperatures (>300°C), H₄P₂O₇ decomposes into a mixture of phosphoric acids:

Biochemical and Catalytic Reactions

-

Enzymatic Activity :

-

Non-Enzymatic Catalysis :

Reactions with Inorganic and Organic Compounds

-

Salt Formation :

-

Acyl Derivatives :

-

Metal Complexation :

Comparison with Similar Compounds

Chemical Structures and Acidity

*Triphosphoric acid exhibits stronger acidity due to increased inductive effects from additional phosphate groups.

This compound

- Electroplating : Regulates pH and enhances copper layer deposition .

- Catalysis : Acts as a Brønsted acid in solid phosphoric acid catalysts for hydrocarbon transformations .

- Biochemistry : Central to ATP/ADP energy cycles; forms complexes with adenine nucleotides .

Orthophosphoric Acid

- Agriculture : Primary component in fertilizers .

- Food Industry : Acidulant in beverages (e.g., colas) and preservative (E338) .

Metaphosphoric Acid

- Flame Retardancy : Promotes polymer carbonization by generating phosphoric acid derivatives during decomposition .

- Dehydrating Agent : Used in analytical chemistry for moisture-sensitive reactions .

Triphosphoric Acid

- Polyphosphate Synthesis : Intermediate in the production of long-chain phosphates for detergents and water treatment.

Stability and Reactivity

- This compound : Hydrolyzes readily in water to orthophosphoric acid, especially under heat .

- Orthophosphoric Acid : Highly stable in aqueous solutions; resistant to decomposition .

- Metaphosphoric Acid : Polymerizes into glassy solids over time; hydrolyzes slowly in humid conditions .

- Triphosphoric Acid : Thermally unstable, decomposing into shorter-chain phosphates.

Research Findings

- Biochemical Role: this compound in ATP decomposition releases inorganic pyrophosphate (PPi), a critical signal in cellular metabolism .

- Catalytic Mechanisms : Solid phosphoric acid catalysts contain this compound oligomers, which enhance Brønsted acidity for alkene oligomerization .

- Industrial Synthesis : this compound concentration peaks at ~40% during orthophosphoric acid dehydration, complicating isolation .

Preparation Methods

Crystallization from Polyphosphoric Acid

The most industrially significant method involves crystallizing pyrophosphoric acid from polyphosphoric acid. This process, detailed in a patented approach, begins by adjusting the P₂O₅ concentration of polyphosphoric acid to 79–81 wt% . Seed crystals of this compound (1–5 wt%) are introduced to initiate nucleation, followed by heating the mixture to 40–55°C under continuous kneading to ensure homogeneity and moisture exclusion .

Once crystallization commences, the mixture is rapidly cooled to 20–35°C to dissipate the exothermic heat of crystallization, preventing temperatures from exceeding 50°C . Maintaining this thermal control is critical, as higher temperatures inhibit seed crystal formation and risk product degradation. Post-crystallization kneading for 0.5–3 hours ensures complete solidification, yielding this compound with ≥95% purity . Comparative studies show this method reduces production time from weeks to hours, achieving a space/time yield of 97.9% this compound with minimal ortho- and triphosphoric acid byproducts .

Dehydration of Orthophosphoric Acid

Thermal dehydration of orthophosphoric acid (H₃PO₄) is a foundational laboratory method. Heating H₃PO₄ to 215°C (523–533 K) induces condensation, releasing water and forming this compound:

Prolonged heating above 180°C further dehydrates the acid, but excessive temperatures risk over-dehydration to metaphosphoric acids . This method requires precise temperature control, as the equilibrium between chain-length polyphosphoric acids shifts dynamically . Industrial adaptations often integrate vacuum distillation to remove water, enhancing reaction efficiency .

Ion Exchange from Sodium Pyrophosphate

Commercial production frequently employs ion exchange to convert sodium pyrophosphate (Na₄P₂O₇) into this compound. Aqueous Na₄P₂O₇ is passed through a cation exchange resin, replacing Na⁺ ions with H⁺ to yield H₄P₂O₇ . The resulting solution is concentrated via evaporation, producing crystalline this compound. This method achieves high purity but necessitates extensive post-processing to remove residual sodium ions .

Pyrolysis of Ammonium Phosphate

Ammonium phosphate pyrolysis involves heating a mixture of ammonium phosphate and coke to high temperatures (exceeding 300°C). The reaction produces this compound alongside ammonia and carbon dioxide:

The gaseous byproducts are separated via condensation, leaving a crude acid solution that is purified through filtration and recrystallization . While scalable, this method’s reliance on high temperatures and carbonaceous reductants introduces energy inefficiencies and impurity challenges .

Decomposition of Tripolyphosphate

Tripolyphosphate (Na₅P₃O₁₀) decomposition in acidic or aqueous media yields this compound. Adding stoichiometric amounts of water or mineral acids (e.g., HCl) cleaves the tripolyphosphate chain:

The product is isolated through evaporation and drying, though residual sodium salts often necessitate additional ion exchange steps . This method is less common industrially due to competing side reactions forming orthophosphates .

Treatment of Lead Pyrophosphate with Hydrogen Sulfide

Reacting lead pyrophosphate (Pb₂P₂O₇) with hydrogen sulfide gas precipitates lead sulfide and liberates this compound:

The insoluble PbS is filtered, leaving an aqueous H₄P₂O₇ solution. Despite its efficacy, this method’s reliance on toxic H₂S and lead compounds raises safety and environmental concerns, limiting its modern applicability .

Comparative Analysis of Methods

| Method | Starting Material | Temperature Range | Purity | Yield | Industrial Viability |

|---|---|---|---|---|---|

| Crystallization | Polyphosphoric acid | 40–55°C | ≥95% | High | Excellent |

| Dehydration | H₃PO₄ | 215°C | 85–90% | Moderate | Moderate |

| Ion Exchange | Na₄P₂O₇ | Ambient | ≥90% | High | High |

| Pyrolysis | (NH₄)₃PO₄ | >300°C | 70–80% | Low | Low |

| Tripolyphosphate Decomp. | Na₅P₃O₁₀ | 80–100°C | 75–85% | Moderate | Low |

| Lead Pyrophosphate | Pb₂P₂O₇ | Ambient | ≥85% | Moderate | Rare |

Q & A

Q. How is pyrophosphoric acid synthesized in laboratory settings?

this compound (H₄P₂O₇) is typically prepared by heating orthophosphoric acid (H₃PO₄) to 215°C (523–533 K) under controlled conditions, with careful monitoring to avoid overheating beyond 180°C, which can lead to decomposition into polyphosphoric acids. Alternatively, ion exchange methods using sodium pyrophosphate (Na₄P₂O₇) dissolved in water and passed through a cation-exchange resin yield pure solutions. Reaction protocols emphasize stirring to manage exothermic heat and maintaining hydration levels to stabilize the product .

Q. What is the oxidation state of phosphorus in this compound?

Each phosphorus atom in this compound exhibits an oxidation state of +5. This is calculated by considering oxygen’s oxidation state (-2) and hydrogen’s (+1), with the molecular formula H₄P₂O₇. Solving yields , confirming tetraprotic behavior .

Q. What are the key physical properties of this compound relevant to experimental handling?

- Melting Point: 71.5°C (stable crystalline form).

- Solubility: Highly soluble in cold water (slow hydrolysis to H₃PO₄) and organic solvents like ethanol and ether.

- Appearance: Colorless to white crystalline or waxy solid, with purity ≥94.5% confirmed via neutralization titration and infrared spectroscopy .

Advanced Research Questions

Q. How can phosphorus speciation in this compound-modified biochar be characterized?

Advanced spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray absorption near-edge structure (XANES) are critical. FTIR identifies P–O–P bridging bonds (900–1200 cm⁻¹), while XANES distinguishes orthophosphate, pyrophosphate, and polyphosphate species based on pre-edge and post-edge features. These methods enable precise tracking of phosphorus transformations during pyrolysis or chemical modification .

Q. How do discrepancies in thermal decomposition data for this compound arise, and how can they be resolved?

Contradictions in decomposition temperatures (e.g., 180°C vs. 215°C) stem from variations in heating rates, sample purity, and hydration states. For reproducibility:

- Use high-purity H₃PO₄ (>99%) to minimize impurities.

- Employ thermogravimetric analysis (TGA) with controlled atmospheric conditions (e.g., nitrogen vs. air).

- Validate results against standardized IR spectra (e.g., peaks at 900–1200 cm⁻¹ for P–O–P bonds) .

Q. What methodologies are recommended for assessing this compound purity in catalytic applications?

- Neutralization Titration: Quantifies active H⁺ ions using NaOH, with purity thresholds of 94.5–105.5%.

- Infrared Spectroscopy: Validates structural integrity via characteristic P–O–P stretching vibrations.

- Ion Chromatography: Detects trace contaminants like orthophosphate or polyphosphates. These methods ensure consistency in catalysis studies, particularly in esterification or metal-complexation reactions .

Q. How do the pKa values of this compound influence its reactivity in biochemical systems?

this compound dissociates in four steps with pKa values of 0.85, 1.96, 6.60, and 9.41. The low pKa₁ and pKa₂ enable strong proton donation in acidic environments, stabilizing intermediates in ATP hydrolysis or enzyme catalysis. Comparative studies with orthophosphoric acid (pKa₁=2.14) highlight this compound’s enhanced acidity, which is critical in designing pH-dependent phosphorylation assays .

Methodological Design Considerations

Q. How to design experiments analyzing this compound’s role in stabilizing organic peroxides?

- Control Variables: pH (3–6 to leverage mid-range pKa), temperature (≤70°C to avoid decomposition).

- Analytical Tools: Use nuclear magnetic resonance (NMR) to monitor peroxide stability and liquid chromatography-mass spectrometry (LC-MS) to detect degradation products.

- Reference Systems: Compare with alternative stabilizers (e.g., EDTA) to quantify efficacy .

Q. What strategies address inconsistencies in this compound’s solubility data across studies?

Discrepancies often arise from hydration state variations (anhydrous vs. hydrated forms). Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.